3-Methyl-3-(4-methylphenyl)pyrrolidine
Overview
Description
“3-Methyl-3-(4-methylphenyl)pyrrolidine” is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Molecular Structure Analysis
The molecular structure of “3-Methyl-3-(4-methylphenyl)pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The structure also includes a 4-methylphenyl group . The 3D structure of the molecule can be viewed using specific software .Scientific Research Applications
Synthesis and Chemical Properties
Cycloaddition Reactions : Pyrrolidines, including compounds like 3-Methyl-3-(4-methylphenyl)pyrrolidine, are crucial in cycloaddition reactions. Their synthesis through [3+2] cycloaddition, as explored by Żmigrodzka et al. (2022), highlights their potential in producing biologically significant heterocyclic compounds (Żmigrodzka et al., 2022).
Enantioselective Catalysis : The role of pyrrolidine derivatives in enantioselective catalysis, such as the preparation and structural chemistry of diastereomeric derivatives, is documented by Nagel and Nedden (1997), emphasizing their utility in asymmetric synthesis (Nagel & Nedden, 1997).
Biological and Pharmacological Potential
Anticonvulsant Activity : Kamiński et al. (2013) explored the synthesis and anticonvulsant properties of N-Mannich bases derived from pyrrolidine derivatives. Some compounds demonstrated protective effects in electrically induced seizures (Kamiński et al., 2013).
Potential as Antithrombin Agents : Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives with potential antithrombin activity, indicating a possible role in the treatment of thrombosis (Ayan et al., 2013).
Cancer Research : Muralidharan et al. (2017) reported the synthesis of pyrrolidin-2-one derivatives showing cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Muralidharan et al., 2017).
Cognitive Disorders Treatment : Lin et al. (1997) discussed the role of pyrrolidine derivatives as nicotinic acetylcholine receptor ligands, showing promise in cognitive enhancement and potential treatment for cognitive disorders (Lin et al., 1997).
Safety And Hazards
The safety data sheet for a similar compound, “3-Methyl-3-phenylpyrrolidine”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Pyrrolidine derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This suggests that “3-Methyl-3-(4-methylphenyl)pyrrolidine” and similar compounds may have potential applications in future drug discovery and development efforts.
properties
IUPAC Name |
3-methyl-3-(4-methylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)12(2)7-8-13-9-12/h3-6,13H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQKRXSGCSHUJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(4-methylphenyl)pyrrolidine | |
CAS RN |
1248449-06-0 | |
Record name | 3-methyl-3-(4-methylphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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